5-phenylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers
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Overview
Description
5-Phenylpiperidine-2-carboxylic acid hydrochloride is an organic compound with the molecular formula C₁₂H₁₅NO₂·HCl It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-phenylpiperidine-2-carboxylic acid hydrochloride typically begins with phenylpiperidine as the starting material.
Reaction Steps: The phenylpiperidine undergoes carboxylation to introduce the carboxylic acid group at the 2-position of the piperidine ring. This can be achieved through various methods, such as the use of carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The resulting carboxylic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is prepared, reacted, and then processed to isolate the final product.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired diastereomeric mixture.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the phenyl group to more oxidized forms.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions at the piperidine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Phenylpiperidine-2-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Alcohols and other reduced derivatives of the carboxylic acid.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 5-phenylpiperidine-2-carboxylic acid hydrochloride is used to study enzyme inhibition and receptor binding. It can act as a ligand for various receptors, aiding in the understanding of biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and pain management. Its derivatives are being explored for their pharmacological properties.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable compound for various applications.
Mechanism of Action
The mechanism by which 5-phenylpiperidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
Pipecolic Acid: Piperidine-2-carboxylic acid, a close structural analog.
Piperidine-2-carboxylic Acid Derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness:
Structural Complexity: The presence of the phenyl group on the piperidine ring adds complexity and potential for diverse reactivity compared to simpler piperidine derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its uniqueness.
Properties
CAS No. |
2408958-52-9 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.7 |
Purity |
0 |
Origin of Product |
United States |
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